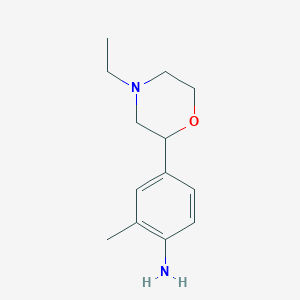
5-Iodo-2-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3IO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by iodine and trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(trifluoromethyl)benzaldehyde typically involves the iodination of 2-(trifluoromethyl)benzaldehyde. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes can be formed.
Oxidation Products: 5-Iodo-2-(trifluoromethyl)benzoic acid.
Reduction Products: 5-Iodo-2-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
5-Iodo-2-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(trifluoromethyl)benzaldehyde depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
- 2-Iodo-5-(trifluoromethyl)benzaldehyde
- 4-Iodo-2-(trifluoromethyl)benzaldehyde
- 5-Bromo-2-(trifluoromethyl)benzaldehyde
Comparison: Compared to its analogs, 5-Iodo-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the iodine and trifluoromethyl groups, which can influence its reactivity and interaction with other molecules. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H4F3IO |
|---|---|
Molecular Weight |
300.02 g/mol |
IUPAC Name |
5-iodo-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-4H |
InChI Key |
RMDRYPZGKOXHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)










![3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B11818764.png)

